4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core with 5,6-dimethyl substituents and a 4-position thioether-linked furan-2-ylmethyl group. The furan moiety introduces electronic and steric modifications that may influence binding affinity, metabolic stability, and selectivity compared to other derivatives.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-8-9(2)18-13-11(8)12(14-7-15-13)17-6-10-4-3-5-16-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCJPEYFAZGWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylates
The most widely employed method involves cyclizing ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate with chloroacetonitrile under acidic conditions. This reaction proceeds via nucleophilic attack of the amine on the nitrile group, followed by intramolecular cyclization to form the pyrimidine ring. Typical conditions include refluxing in 1,4-dioxane with hydrochloric acid, yielding 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine as a key intermediate.
Reaction Scheme 1:
$$
\text{Ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate} + \text{ClCH}_2\text{CN} \xrightarrow[\text{HCl, 1,4-dioxane}]{\Delta} \text{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine}
$$
This route achieves yields of 50–90% depending on stoichiometric ratios and reaction time. The chlorine at position 4 serves as a leaving group for subsequent functionalization.
Alternative Route via Thorpe-Ziegler Cyclization
A less common but mechanistically distinct approach utilizes Thorpe-Ziegler cyclization of mercaptocarbonitrile precursors. Abdel Hamid et al. demonstrated that 5,6-dimethyl-2-mercaptopyrimidine-4-carbonitrile undergoes base-mediated cyclization to form the thieno[2,3-d]pyrimidine core. While this method avoids harsh acids, it requires meticulously anhydrous conditions and offers lower yields (~60%) compared to cyclocondensation.
Introducing the Furan-2-ylmethylthio Moiety
Functionalization at position 4 proceeds via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
Nucleophilic Substitution with Furan-2-ylmethanethiol
The chlorine atom in 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is highly susceptible to displacement by thiol nucleophiles. Treatment with furan-2-ylmethanethiol in dimethylformamide (DMF) at 80–100°C, catalyzed by triethylamine, affords the target compound in 65–78% yield.
Reaction Scheme 2:
$$
\text{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine} + \text{Furan-2-ylmethanethiol} \xrightarrow[\text{Et}_3\text{N, DMF}]{80^\circ\text{C}} \text{this compound}
$$
Key considerations include:
Palladium-Catalyzed Cross-Coupling
For substrates with poor leaving group mobility, Suzuki-Miyaura coupling provides an alternative. However, this method remains underexplored for thienopyrimidines due to challenges in synthesizing the requisite boronic ester of furan-2-ylmethylthiol.
Structural Characterization and Analytical Data
Successful synthesis requires rigorous validation via spectroscopic and chromatographic methods:
Table 1: Characterization Data for this compound
Mechanistic Insights and Optimization
Cyclocondensation Kinetics
Density functional theory (DFT) studies reveal that the rate-limiting step in thienopyrimidine formation is the cyclization event, with activation barriers of ~28.8 kcal/mol. Electron-donating methyl groups at positions 5 and 6 lower this barrier by stabilizing the transition state through resonance.
Solvent and Temperature Effects
- Cyclocondensation : 1,4-Dioxane outperforms polar aprotic solvents (e.g., DMF) by facilitating proton transfer during cyclization.
- Thiol Substitution : Elevated temperatures (>80°C) in DMF prevent thiol oxidation while ensuring complete conversion.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Considerations
Recent advances employ microwave irradiation to reduce reaction times from hours to minutes, achieving comparable yields (70–75%) with reduced energy input.
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the compound .
Scientific Research Applications
4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in cells. This can include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 4-position of the thieno[2,3-d]pyrimidine scaffold is critical for modulating activity. Below is a comparative analysis of key derivatives:
Activity Profiles
Anticancer Activity: The 2-(benzylamino) derivative demonstrates broad cytotoxicity across NCI 60 cell lines (mean growth = 51.01%), with marked activity against melanoma (MDA-MB-435) . Tetrahydrobenzo-fused analogs avoid resistance mechanisms (Pgp/βIII-tubulin) and show in vivo efficacy . Target Compound: The furan-thioether group may enhance selectivity for tumor-specific pathways but requires empirical validation.
COX-2 Inhibition: 5,6-Dimethyl derivatives with parafluorophenyl substituents (e.g., Compound 5, IC50 = 42.19 µM) exhibit COX-2 selectivity (SI = 4.81) .
Metabolic Stability: The 5,6-dimethylthieno[2,3-d]pyrimidine core is prone to oxidation (thiophene sulfur) and hydroxylation (methyl groups) . Piperazine-linked analogs show high CNS penetration but rapid hepatic clearance . Target Compound: The furan group may introduce new metabolic pathways (e.g., furan ring oxidation), necessitating further study.
Key Research Findings
Structural-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., chloro, fluorophenyl) at the 4-position enhance cytotoxicity and enzyme inhibition .
- Bulky substituents (e.g., tetrahydrobenzo fusion) improve resistance to efflux pumps .
- Thioether linkages (as in the target compound) may balance lipophilicity and metabolic stability compared to amine or ether linkers .
- Limitations: The 5,6-dimethylthieno[2,3-d]pyrimidine core is metabolically labile, limiting the half-life of derivatives . No data exist for the furan-thioether derivative’s pharmacokinetics or toxicity.
Biological Activity
The compound 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is part of a class of thienopyrimidine derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a thieno[2,3-d]pyrimidine core substituted with a furan-2-ylmethylthio group at the 4-position and dimethyl groups at the 5 and 6 positions.
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds, including those with furan substitutions, showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 4c | 16 | 32 |
| 4e | 8 | 16 |
| 4g | 4 | 8 |
| Test Compound (Furan Substituted) | TBD | TBD |
Note: TBD indicates that specific values for the furan-substituted compound were not provided in the source material.
Anticancer Activity
In addition to antimicrobial properties, thienopyrimidine derivatives have been investigated for their anticancer potential. A related study focused on the synthesis of pyrimidine nucleosides revealed that certain derivatives inhibited cell proliferation in cancer cell lines . The mechanisms of action are believed to involve interference with nucleotide synthesis pathways critical for cancer cell survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thienopyrimidine derivatives. The compounds were assessed for their cytotoxic effects on various cancer cell lines, including A431 (vulvar epidermal carcinoma). The results indicated that specific substitutions at the thieno[2,3-d]pyrimidine scaffold significantly enhanced anticancer activity .
Table 2: Cytotoxicity Data of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 12.5 |
| Compound B | A431 | 7.8 |
| Compound C | A431 | 5.0 |
Toxicity Assessment
Toxicity evaluations are crucial for determining the safety profile of new compounds. Hemolytic assays conducted on the most potent antimicrobial compounds indicated non-toxic behavior at concentrations up to 200 µmol/L . This suggests that while these compounds exhibit significant biological activity, they may also maintain a favorable safety profile.
Q & A
Q. What are the key synthetic routes for preparing 4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. A common intermediate, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, is synthesized via cyclization of precursors like 2-amino-4,5-dimethylthiophene-3-carbonitrile with formic acid or urea . The chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with furan-2-ylmethanethiol under reflux in solvents like 1,4-dioxane or DMF. Reaction optimization includes:
Q. Table 1: Representative Yields for Thienopyrimidine Derivatives
| Entry | Reactant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaSH | DMF, 24 h | 70–96 | |
| 2 | Piperidine | Dioxane, 6 h | 70–95 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituents (e.g., furan methylene protons at δ 4.2–4.5 ppm, thieno ring protons at δ 6.8–7.2 ppm) .
- HPLC: Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C15H15N3OS2: expected 329.05 g/mol) .
Q. What are the primary biological activities reported for thieno[2,3-d]pyrimidine derivatives?
Answer: Related compounds exhibit:
Q. Table 2: Biological Activities of Analogous Compounds
| Compound Class | Activity (IC50/MIC) | Model System | Reference |
|---|---|---|---|
| 5,6-Dimethylthienopyrimidine | 12 µM (MCF-7) | Breast cancer cells | |
| Hydrazino derivatives | 16 µg/mL (E. coli) | Microbial assays |
Q. How do electronic effects of substituents influence the reactivity of the thienopyrimidine core?
Answer: The electron-deficient pyrimidine ring facilitates SNAr reactions at the 4-position. Electron-donating groups (e.g., methyl at 5,6-positions) stabilize the ring but may reduce electrophilicity. Furan-2-ylmethylthio groups introduce steric hindrance, affecting regioselectivity in further functionalization .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
Answer:
- Solubility: Poor in water; soluble in DMSO, DMF, or acetonitrile.
- Stability: Degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core be addressed in drug design?
Answer: highlights hydroxylation of the 5,6-dimethyl group as a major metabolic pathway. Strategies include:
Q. How would you design a study to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Step 1: Validate target engagement using SPR or cellular thermal shift assays (CETSA) .
- Step 2: Assess pharmacokinetics (PK) in rodent models: measure plasma half-life, CNS penetration (Kp,uu), and metabolite profiling .
- Step 3: Compare efficacy in orthotopic vs. xenograft models to evaluate tissue-specific effects .
Q. What methodologies elucidate the mechanism of action for antimicrobial or antitumor activity?
Answer:
- Transcriptomics: RNA-seq to identify gene expression changes post-treatment .
- Enzyme Inhibition Assays: Test inhibition of dihydrofolate reductase (DHFR) or kinases (LIMK1) linked to thienopyrimidine activity .
- Molecular Dynamics: Simulate binding to DNA topoisomerase II or microbial enzyme targets .
Q. How do structural modifications (e.g., substituents on the furan or pyrimidine rings) impact bioactivity?
Answer:
Q. Table 3: SAR of Key Derivatives
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Thioether with furan | ↑ Antitumor | |
| 2-Hydrazino | ↑ Antimicrobial | |
| 5,6-Dimethyl | ↓ Metabolic stability |
Q. What experimental approaches validate the compound’s radioprotective effects in preclinical models?
Answer:
- In Vivo: Irradiate mice (5–10 Gy) and monitor survival, hematopoietic recovery, and DNA repair biomarkers (γ-H2AX) .
- In Vitro: Comet assay to quantify DNA strand breaks in irradiated human lymphocytes treated with the compound .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
